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Introduction
Xininurad (also known as XNW3009) is an orally administered, small-molecule selective

inhibitor of the urate transporter 1 (URAT1).[1] Developed by Evopoint Biosciences Co., Ltd., it

is currently in late-stage clinical development for the treatment of hyperuricemia and its primary

clinical manifestation, gout.[1][2] Xininurad's mechanism of action involves the inhibition of

URAT1 in the kidneys, which is responsible for the majority of uric acid reabsorption. By

blocking this transporter, Xininurad increases the urinary excretion of uric acid, thereby

lowering serum uric acid (sUA) levels.[3] Preclinical and early clinical data suggest that

Xininurad may offer an improved efficacy and safety profile compared to existing therapies.[2]

Pharmacokinetics
The pharmacokinetic profile of Xininurad has been evaluated in a clinical study involving

patients with varying degrees of renal impairment.[3] A Phase I study in healthy volunteers has

also been conducted.[4]

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Following oral administration, Xininurad is absorbed, with pharmacokinetic

parameters evaluated in both healthy volunteers and patients with renal impairment.[3][4]
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Distribution: The percentage of free Xininurad in plasma is low, ranging from 0.702% to

0.861%, indicating high plasma protein binding.[3]

Metabolism: Xininurad exhibits stable metabolism in hepatic cells.[2]

Excretion: The cumulative urinary excretion of Xininurad over 96 hours is low, with

geometric means ranging from 0.502% to 0.809% of the administered dose. This suggests

that non-renal routes, such as hepatic metabolism, are the primary pathways for Xininurad's

elimination.[3]

Pharmacokinetic Parameters in Patients with Renal
Impairment
A study in patients with normal renal function, mild renal impairment, and moderate renal

impairment provides the following single-dose (1 mg) pharmacokinetic data.[3]

Parameter
Normal Renal
Function (n=9)

Mild Renal
Impairment (n=8)

Moderate Renal
Impairment (n=5)

Cmax (ng/mL) 42.9 57.7 46.0

AUC0-∞ (h·ng/mL) 982 1380 1050

Free Xininurad in

Plasma (%)

0.702 - 0.861 (overall

range)

0.702 - 0.861 (overall

range)

0.702 - 0.861 (overall

range)

Cumulative Urinary

Excretion (fe0-96h, %)
0.723 0.809 0.502

Data presented as geometric means.

Pharmacodynamics
The primary pharmacodynamic effect of Xininurad is the reduction of serum uric acid levels

through the inhibition of URAT1.

Mechanism of Action
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Xininurad is a selective inhibitor of the human urate transporter 1 (hURAT1).[2] URAT1 is

located on the apical membrane of proximal tubule cells in the kidneys and is responsible for

the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting

URAT1, Xininurad blocks this reabsorption, leading to increased urinary excretion of uric acid

and a subsequent reduction in serum uric acid concentrations.[3]
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Mechanism of action of Xininurad.

In Vitro Potency and Selectivity
Xininurad has been shown to be a potent inhibitor of hURAT1, with an IC50 more than 40

times lower than that of other URAT1 inhibitors such as benzbromarone and lesinurad.[2] While

specific IC50 values for Xininurad against other key renal transporters like OAT1, OAT3,

GLUT9, and ABCG2 are not publicly available, it is positioned as a selective URAT1 inhibitor.[2]

[5] A review article explicitly states "No data" for Xininurad's effects on these other

transporters.[5]

Clinical Pharmacodynamic Effects
In a Phase II clinical trial, Xininurad demonstrated a significant dose-dependent reduction in

serum uric acid levels. In the 0.5 mg dose group, over 72% of subjects achieved a target sUA

level of ≤360 µmol/L, compared to 51.9% in the control group receiving 50 mg of

benzbromarone.[2]

In a study of patients with renal impairment, a single 1 mg dose of Xininurad resulted in a

noticeable reduction in serum uric acid levels across all groups (normal, mild, and moderate

renal impairment).[3] Moderate renal impairment was observed to slightly reduce the uric acid-
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lowering effect of Xininurad, though the reduction was limited. Mild renal impairment had no

discernible impact on its effect.[3]

Safety and Tolerability
The available clinical data suggest that Xininurad is generally safe and well-tolerated.

In Patients with Renal Impairment: Adverse events and reactions reported in the study of

patients with renal impairment were all Grade 1 in severity and resolved.[3]

Phase II Clinical Trial: The Phase II study reported that adverse events were mostly mild

(Grade 1-2), with no significant hepatotoxicity or nephrotoxicity observed.[2]

Drug Interactions: Xininurad is reported to have no CYP enzyme induction, suggesting a low

risk for pharmacokinetic drug-drug interactions.[2] However, formal drug interaction studies

have not been published.[5]

Experimental Protocols
Detailed experimental protocols for the clinical and preclinical evaluation of Xininurad are not

extensively available in the public domain. However, based on the published studies and

general practices for similar compounds, the following methodologies are likely employed.

Bioanalytical Method for Quantification of Xininurad
The concentration of Xininurad in plasma and urine was measured by liquid-phase tandem

mass spectrometry (LC-MS/MS).[3] While the specific parameters for Xininurad are not

detailed, a general workflow for such an assay is outlined below.

Plasma/Urine Sample Liquid-Liquid or
Solid-Phase Extraction

Liquid Chromatography
(Separation)

Tandem Mass Spectrometry
(Detection & Quantification)
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Bioanalytical workflow for Xininurad.

URAT1 Inhibition Assay (In Vitro)
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The inhibitory activity of Xininurad on URAT1 is likely determined using a cell-based assay

with a recombinant cell line overexpressing the hURAT1 transporter.

HEK293 cells expressing
hURAT1

Incubate with
Radiolabeled Uric Acid

+/- Xininurad

Measure intracellular
radioactivity Calculate IC50
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URAT1 inhibition assay workflow.

Clinical Study Design for Pharmacokinetics and
Pharmacodynamics
The clinical study in patients with renal impairment utilized a parallel, open-label, single-dose

design.[3]
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Serial Blood & Urine Sampling

PK (LC-MS/MS) &
PD (sUA) Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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